1-(4-chlorophenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole
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Overview
Description
1-(4-chlorophenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles This compound is characterized by the presence of a chlorophenyl group, a methylthio group, and a p-tolyl group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with ammonia or primary amines in the presence of an acid catalyst.
Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the imidazole ring with a chlorophenyl group, which can be accomplished using chlorobenzene derivatives under suitable conditions.
Addition of the methylthio group: The methylthio group can be introduced through nucleophilic substitution reactions using methylthiol or its derivatives.
Attachment of the p-tolyl group: The p-tolyl group can be added via electrophilic aromatic substitution reactions using toluene derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the imidazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated derivatives, nucleophiles, and electrophiles under suitable reaction conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
1-(4-chlorophenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to the modulation of biological processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-3-(p-tolyl)-1H-pyrazole-4-ylmethanol
- 1-(4-chlorophenyl)-2-(methylthio)-1H-imidazole
- 1-(4-chlorophenyl)-2-(methylthio)-5-(p-tolyl)-1H-pyrazole
Uniqueness
1-(4-chlorophenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole is unique due to its specific combination of functional groups and the imidazole ring structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications.
Properties
IUPAC Name |
1-(4-chlorophenyl)-5-(4-methylphenyl)-2-methylsulfanylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2S/c1-12-3-5-13(6-4-12)16-11-19-17(21-2)20(16)15-9-7-14(18)8-10-15/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQSDHRDMAGSQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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